L-NABE

説明

potent irreversible inhibitor of endothelium dependent relaxation

Structure

3D Structure

特性

IUPAC Name |

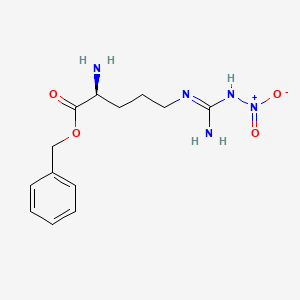

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJFGLZHUIUNSS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998034 | |

| Record name | Benzyl N~5~-(N-nitrocarbamimidoyl)ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7672-27-7 | |

| Record name | N(w)-nitroarginine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007672277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N~5~-(N-nitrocarbamimidoyl)ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NÏ?Nitro-L-arginine benzyl ester p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of L-NABE: A Technical Guide for Researchers

Introduction: Nω-nitro-L-arginine benzyl ester (L-NABE) is a potent pharmacological agent utilized in the study of nitric oxide (NO) signaling. It belongs to the family of L-arginine analogue inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of NO. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers in drug development and biomedical science.

Core Mechanism of Action: A Prodrug Approach

The primary mechanism of this compound involves a two-step process encompassing bioactivation followed by enzyme inhibition.

Bioactivation via Hydrolysis

This compound functions as a prodrug. In biological systems, it is not the direct inhibiting molecule. Instead, esterases present in tissues, plasma, and whole blood catalyze the hydrolysis of the benzyl ester group.[1][2][3] This enzymatic cleavage converts this compound into its active metabolite, Nω-nitro-L-arginine (L-NOARG or L-NNA). This bioactivation step is critical, as the parent ester compound is significantly less potent than the resulting free acid.[1][4] The rate of this conversion dictates the onset and intensity of the inhibitory effect. For its analogous compound, L-NAME (the methyl ester), hydrolysis is markedly faster in whole blood compared to plasma or buffer solutions, a phenomenon attributed to the activity of blood cell esterases.[1][4]

Inhibition of Nitric Oxide Synthase (NOS)

The active metabolite, L-NOARG, is a competitive inhibitor of all three major NOS isoforms: neuronal (nNOS, or NOS-1), inducible (iNOS, or NOS-2), and endothelial (eNOS, or NOS-3).[2] It competes with the native substrate, L-arginine, for binding at the enzyme's active site. This prevents the conversion of L-arginine to L-citrulline and nitric oxide.[2]

The nature of this inhibition varies between isoforms:

-

nNOS and eNOS: The binding of L-NOARG to the constitutive isoforms (nNOS and eNOS) is characterized as a time-dependent process with a slow reversal rate.[2] In some experimental contexts, this inhibition is described as "irreversible" because the effect is not readily removed by washing the tissue or by dialysis, and its potency is enhanced with prolonged preincubation.[5][6]

-

iNOS: In contrast, L-NOARG's interaction with the inducible isoform (iNOS) is more rapidly reversible.[2][5]

This competitive and slowly reversible inhibition effectively blocks the synthesis of NO.

Signaling Pathway and Physiological Consequences

By reducing the synthesis of NO, this compound modulates downstream signaling pathways, with the most pronounced effects observed in the cardiovascular system.

-

Inhibition of eNOS: In the vascular endothelium, inhibition of eNOS by L-NOARG drastically reduces NO production.

-

Reduced sGC Activation: Normally, NO diffuses from endothelial cells to adjacent vascular smooth muscle cells, where it binds to and activates soluble guanylate cyclase (sGC). This compound's action prevents this.

-

Decreased cGMP Levels: With sGC inactive, the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) is diminished.

-

Vasoconstriction: cGMP is a key second messenger that promotes smooth muscle relaxation. The reduction in cGMP levels leads to an increase in intracellular calcium concentration in the smooth muscle cells, resulting in potent vasoconstriction and an increase in blood pressure.[6]

Experimentally, this compound is recognized as a potent endothelium-dependent vasoconstrictor.[6] A unique characteristic of its action in tissue preparations is that, unlike some other NOS inhibitors, its vasoconstrictor effect is not antagonized by pretreatment with excess L-arginine.[6]

Quantitative Data

Table 1: Inhibitory Potency of L-NOARG and its Prodrug Precursor (L-NAME)

| Compound | Target Enzyme | IC50 (μM) | Notes | Reference |

|---|---|---|---|---|

| L-NOARG (Active Metabolite) | Purified Brain NOS | 1.4 | The active form is a potent inhibitor. | [1][4] |

| L-NAME (Prodrug Analogue) | Purified Brain NOS | 70 | The prodrug is ~50-fold less potent before hydrolysis. |[1][4][7] |

Table 2: Bioactivation (Hydrolysis) Half-Life of L-NAME

| Biological Medium | Half-Life (t½) in minutes | Notes | Reference |

|---|---|---|---|

| Buffer (pH 7.4) | 365 ± 11.2 | Slow non-enzymatic hydrolysis. | [1][4] |

| Human Plasma | 207 ± 1.7 | Moderate enzymatic hydrolysis. | [1][4] |

| Human Whole Blood | 29 ± 2.2 | Rapid hydrolysis due to blood cell esterases. |[1][4] |

Experimental Protocols

The mechanism of this compound is typically investigated using in vitro enzyme assays and ex vivo tissue preparations.

Protocol 1: In Vitro NOS Inhibition Assay (Isotopic L-Citrulline Formation)

This protocol determines the direct inhibitory effect of a compound on purified NOS enzyme activity.[8][9]

Objective: To measure the IC50 value of the active metabolite L-NOARG against a specific NOS isoform.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol.

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS/eNOS).

-

Substrate: L-[14C]arginine.

-

Inhibitor: L-NOARG (derived from this compound hydrolysis).

-

Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Dowex AG 50WX-8 resin (Na+ form).

Procedure:

-

Enzyme Preparation: Prepare a reaction mixture containing the assay buffer, cofactors, and the specific NOS isoform.

-

Inhibitor Addition: Add varying concentrations of L-NOARG to the reaction tubes. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate Reaction: Start the enzymatic reaction by adding L-[14C]arginine to the mixture.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution.

-

Separation: Apply the reaction mixture to columns containing Dowex resin. The positively charged, unreacted L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline product flows through.

-

Quantification: Collect the eluate and quantify the amount of L-[14C]citrulline using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each L-NOARG concentration relative to the control. Plot the inhibition curve and determine the IC50 value.

Protocol 2: Ex Vivo Vascular Reactivity Assay (Isolated Aortic Ring)

This protocol assesses the physiological effect of this compound on vascular tone, demonstrating its vasoconstrictor properties.[6][10]

Objective: To measure the contractile response induced by this compound in an isolated rat aorta.

Materials:

-

Male Wistar rats (250-300g).

-

Krebs Bicarbonate Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 1.25, MgSO4 1.1, KH2PO4 1.14, NaHCO3 25, glucose 10).

-

Phenylephrine (PE) for pre-contraction.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Gas mixture: 95% O2 / 5% CO2.

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

-

Mounting: Mount the aortic rings in the organ baths filled with Krebs buffer, maintained at 37°C and continuously gassed. One end is fixed, and the other is attached to a force transducer.

-

Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of ~1.5-2.0 g, washing with fresh Krebs buffer every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washout and return to baseline, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Endothelium Integrity Check: Once the PE-induced contraction has plateaued, add acetylcholine (ACh, e.g., 1 µM). A relaxation of >70% confirms the presence of a functional endothelium. Wash the rings and allow them to return to baseline.

-

This compound Administration: Pre-contract the rings again with PE (1 µM). Once a stable plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 1 µM to 100 µM).

-

Data Recording: Record the change in isometric tension. This compound will inhibit basal NO release, causing a further, sustained contraction on top of the PE-induced tone.

-

Data Analysis: Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl. Construct a concentration-response curve to determine the potency (EC50) of this compound as a vasoconstrictor.

Conclusion

This compound exerts its biological effects as a prodrug that is metabolically converted to L-NOARG, a potent, competitive, and slowly reversible inhibitor of nitric oxide synthases. By arresting the production of nitric oxide, it effectively decouples the NO/cGMP signaling cascade, leading to significant physiological responses, most notably vasoconstriction. The quantitative differences in potency between the prodrug and its active metabolite, alongside the time-dependent nature of the inhibition, are critical considerations for its application in experimental pharmacology. The protocols detailed herein provide robust frameworks for further investigation into this compound and other novel NOS inhibitors.

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Nitro-L-arginine analogues. Dose- and time-related nitric oxide synthase inhibition in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

L-NABE (H-Arg(NO₂)-Obzl): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nω-nitro-L-arginine benzyl ester (L-NABE), also known as H-Arg(NO₂)-Obzl. This document details its chemical properties, mechanism of action as a nitric oxide synthase inhibitor, relevant experimental protocols, and its role in modulating the nitric oxide signaling pathway.

Core Concepts: Chemical and Physical Properties

This compound is a synthetic derivative of the amino acid L-arginine, a substrate for nitric oxide synthase (NOS). The addition of a nitro group to the guanidino side chain and a benzyl ester to the carboxyl group results in a potent inhibitor of NO production.

Table 1: Chemical and Physical Properties of this compound (H-Arg(NO₂)-Obzl)

| Property | Value |

| IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate |

| Synonyms | Nω-nitro-L-arginine benzyl ester, L-N-Nitroarginine benzyl ester |

| CAS Number | 7672-27-7 |

| Molecular Formula | C₁₃H₁₉N₅O₄ |

| Molecular Weight | 309.32 g/mol |

| Melting Point | 132-134 °C |

| Density | 1.37 g/cm³ |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N--INVALID-LINK--[O-])N |

| InChI Key | FAJFGLZHUIUNSS-NSHDSACASA-N |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound functions as a potent and, in some contexts, irreversible inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[1] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue.

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli.

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium of blood vessels.

This compound acts as a competitive inhibitor by binding to the active site of NOS, thereby blocking the binding of the natural substrate, L-arginine. Its structural similarity to L-arginine facilitates this interaction. The benzyl ester modification is thought to enhance its cellular uptake. One study has characterized this compound as a potent, irreversible inhibitor of endothelium-dependent relaxation, suggesting a strong and lasting effect on eNOS activity in vascular tissues.[1]

Quantitative Data on NOS Inhibition

Table 2: Inhibition Constants (Kᵢ) of L-NOARG for NOS Isoforms

| NOS Isoform | Kᵢ (μM) |

| nNOS | 0.61 |

| iNOS | 4.28 |

| eNOS | 0.72 |

Data from MedchemExpress, citing Seo J, et al. J Med Chem. 2007.[3]

Table 3: IC₅₀ Values of L-NAME for NOS

| NOS Isoform | IC₅₀ (μM) |

| Purified Brain NOS (primarily nNOS) | 70 (freshly dissolved) |

Note: The inhibitory potency of L-NAME increases over time as it is hydrolyzed to L-NOARG (IC₅₀ = 1.4 μM for purified brain NOS). Data from MCE, citing Br J Pharmacol. 1996.[2]

Signaling Pathway Modulation

This compound exerts its biological effects by inhibiting the production of nitric oxide, a key messenger in the NO/cGMP signaling pathway. This pathway is fundamental to many physiological responses, particularly the relaxation of smooth muscle and subsequent vasodilation.

As depicted in Figure 1, this compound inhibits endothelial Nitric Oxide Synthase (eNOS), preventing the conversion of L-arginine to nitric oxide. This lack of NO diffusion to adjacent smooth muscle cells prevents the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP). Without cGMP-mediated activation of Protein Kinase G (PKG), the signaling cascade leading to smooth muscle relaxation is halted, resulting in vasoconstriction.

Experimental Protocols

Synthesis of H-Arg(NO₂)-Obzl

A common method for the synthesis of Nω-nitro-L-arginine benzyl ester involves the protection of the amino and carboxyl groups of L-arginine, followed by nitration of the guanidino group, and subsequent selective deprotection. A detailed protocol can be adapted from peptide synthesis literature.

Note: Specific reagents and reaction conditions should be optimized based on laboratory standards and literature precedents.

In Vitro Vasoconstriction Assay

This protocol is designed to assess the effect of this compound on vascular tone in isolated arterial rings, a common method to study endothelium-dependent relaxation.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Phenylephrine (or other vasoconstrictor).

-

Acetylcholine (or other endothelium-dependent vasodilator).

-

This compound solution.

Procedure:

-

Mount the arterial rings in the organ baths under optimal tension.

-

Allow the tissues to equilibrate for 60-90 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine.

-

Once a stable plateau is reached, induce relaxation by adding a cumulative concentration range of acetylcholine to confirm endothelial integrity.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with this compound at the desired concentration for a specified period (e.g., 30 minutes).

-

Repeat the phenylephrine-induced contraction.

-

Once a stable contraction is achieved, repeat the cumulative addition of acetylcholine.

-

Analyze the data to determine the effect of this compound on both the basal tone and the acetylcholine-induced relaxation.

In Vivo Model of Enhanced Vasopressor Response

This protocol outlines a general approach to investigate the in vivo effects of this compound on pulmonary vasopressor responses, based on published studies.[4]

Animal Model:

-

Male Sprague-Dawley rats.

Experimental Setup:

-

Isolated, blood-perfused lung preparation.

-

Measurement of pulmonary arterial perfusion pressure.

-

Ventilation with normoxic and hypoxic gas mixtures.

-

Intra-arterial administration of angiotensin II (AII).

Procedure:

-

Anesthetize the rat and surgically prepare the isolated, perfused lung.

-

Establish a baseline pulmonary arterial perfusion pressure under normoxic ventilation.

-

Induce a reproducible pulmonary vasopressor response by either:

-

Switching to a hypoxic gas mixture for a defined period.

-

Administering a bolus injection of angiotensin II.

-

-

Administer this compound into the pulmonary circulation at various doses.

-

After administration of this compound, repeat the hypoxic or angiotensin II challenge.

-

Measure the change in pulmonary arterial perfusion pressure and compare the responses before and after this compound administration.

Conclusion

This compound (H-Arg(NO₂)-Obzl) is a valuable pharmacological tool for researchers investigating the nitric oxide signaling pathway. Its potent inhibitory effect on nitric oxide synthase allows for the elucidation of the diverse roles of NO in health and disease. While specific inhibitory constants for this compound are not widely reported, the data from its close analog, L-NOARG, suggest potent, isoform-preferential inhibition. The experimental protocols provided herein offer a starting point for the effective utilization of this compound in both in vitro and in vivo research settings. As with any potent inhibitor, careful dose-response studies are essential to determine the optimal concentration for specific experimental models.

References

- 1. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nomega-Nitro-L-Arginine Benzyl Ester Enhances Pulmonary Vasopressor Responses to Hypoxia and to Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NABE: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor

Introduction

Nω-Nitro-L-arginine benzyl ester, commonly known as L-NABE, is a significant compound in the field of biomedical research, particularly for its role as a potent inhibitor of nitric oxide synthase (NOS).[1] As a derivative of L-arginine, the endogenous substrate for NOS, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, experimental protocols, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are utilizing or considering this compound in their work.

Mechanism of Action

This compound is a member of the arginine-based family of NOS inhibitors. Its chemical structure, featuring a benzyl ester modification, suggests that it likely functions as a prodrug. In biological systems, esterases are expected to hydrolyze the benzyl ester group, releasing the active inhibitor, Nω-nitro-L-arginine (L-NNA).[2] This mechanism is analogous to that of the widely used L-NAME (Nω-Nitro-L-arginine methyl ester), which is hydrolyzed to L-NNA.[3][4]

Once converted to L-NNA, the compound acts as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2][5] L-NNA competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby blocking the synthesis of nitric oxide.[6] The binding of L-NNA to nNOS and eNOS is a time-dependent process with a slow reversal, making it a potent inhibitor of these constitutive isoforms.[2]

Isoform Selectivity of the Active Metabolite (L-NNA)

The active form of this compound, L-NNA, exhibits selectivity for the constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS). This selectivity is quantitatively demonstrated by its inhibition constants (Ki) for each isoform. The lower the Ki value, the higher the binding affinity and inhibitory potency.

Table 1: Quantitative Data for L-NNA Inhibition of NOS Isoforms

| Inhibitor | Isoform | Species | Ki Value | Reference |

| L-NNA | nNOS | Bovine | 15 nM | [5] |

| L-NNA | eNOS | Human | 39 nM | [5] |

| L-NNA | iNOS | Mouse | 4.4 µM | [5] |

Note: Data for this compound itself is limited, as its inhibitory activity is primarily attributed to its hydrolysis to L-NNA.

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay (Conversion of L-Arginine to L-Citrulline)

This is a common method to quantify NOS activity and the inhibitory potential of compounds like this compound. The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

L-[³H]arginine or L-[¹⁴C]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Calcium Chloride (CaCl₂) (for nNOS and eNOS)

-

HEPES buffer (pH 7.4)

-

This compound (or L-NNA) at various concentrations

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation fluid and counter

Methodology:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, calmodulin, and CaCl₂.

-

Add the purified NOS enzyme to the reaction mixture.

-

Introduce this compound or its active metabolite L-NNA at a range of desired concentrations and pre-incubate for a specified time to allow for potential hydrolysis and binding.

-

Initiate the enzymatic reaction by adding radiolabeled L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

-

Collect the eluate containing L-[³H]citrulline.

-

Add scintillation fluid to the eluate and quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value.

Visualizations

Signaling Pathway of Nitric Oxide Synthesis

The following diagram illustrates the enzymatic reaction catalyzed by nitric oxide synthase and the point of inhibition by L-NNA, the active metabolite of this compound.

Caption: Nitric oxide synthesis pathway and inhibition by this compound's active form, L-NNA.

Experimental Workflow for Assessing NOS Inhibition

This diagram outlines the typical steps involved in an in vitro experiment to determine the inhibitory potency of a compound like this compound.

Caption: A typical workflow for an in vitro nitric oxide synthase inhibition assay.

Logical Relationship of this compound as a Prodrug

This diagram illustrates the conversion of the prodrug this compound into its active form, L-NNA, which is responsible for the inhibition of nitric oxide synthase.

Caption: The logical relationship showing this compound as a prodrug for the active NOS inhibitor L-NNA.

Conclusion

This compound is a valuable research tool that functions as a potent inhibitor of nitric oxide synthase, likely through its conversion to the active metabolite L-NNA. Its selectivity for constitutive NOS isoforms makes it particularly useful for distinguishing the roles of different NOS enzymes in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their investigations into the complex signaling pathways governed by nitric oxide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of L-NABE

A comprehensive overview for researchers, scientists, and drug development professionals.

Following an extensive search of publicly available scientific and patent literature, no compound or drug candidate specifically designated as "L-NABE" has been identified. This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in public forums, or a term of art not widely recognized in the scientific community.

Consequently, it is not possible to provide a detailed technical guide on the discovery, synthesis, experimental protocols, and signaling pathways of a compound for which there is no public information. The core requirements of data presentation in structured tables, detailed methodologies for key experiments, and mandatory visualizations of signaling pathways cannot be fulfilled without foundational knowledge of the molecule .

For progress to be made on this request, the user will need to provide a recognized chemical name, a patent number, a scientific publication citation, or any other identifier that can be used to locate information on the compound of interest.

In the interest of providing a helpful response within the constraints, the following sections outline the typical structure and content that would be included in such a technical guide, should information on "this compound" become available. This can serve as a template for organizing future information.

Executive Summary (Hypothetical)

This section would typically provide a high-level overview of this compound, including its chemical class, its proposed biological target, its potential therapeutic applications, and a summary of the key findings related to its discovery and synthesis.

Discovery of this compound (Hypothetical)

This part of the guide would detail the initial discovery of the compound. This could include:

-

Screening Campaign: Information on the high-throughput screening or fragment-based screening efforts that led to the identification of the initial hit compound.

-

Lead Optimization: A description of the medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hit, leading to the development of this compound.

-

Pharmacological Profile: Initial in vitro and in vivo data demonstrating the biological activity of this compound.

Synthesis of this compound (Hypothetical)

A detailed description of the chemical synthesis of this compound would be presented here. This would include:

-

Retrosynthetic Analysis: A breakdown of the synthetic strategy.

-

Synthetic Route: A step-by-step description of the chemical reactions, including reagents, conditions, and yields.

-

Purification and Characterization: Details on the methods used to purify the final compound and confirm its structure and purity (e.g., HPLC, NMR, mass spectrometry).

Quantitative Data Summary (Hypothetical)

All available quantitative data would be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Target | IC50 / EC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Binding Assay | Target X | Data | Data | [Citation] |

| Functional Assay | Target X | Data | Data | [Citation] |

| Off-Target Screen| Panel of Y targets | Data | Data | [Citation] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Mouse | IV | Data | Data | Data | N/A | [Citation] |

| Mouse | PO | Data | Data | Data | Data | [Citation] |

| Rat | IV | Data | Data | Data | N/A | [Citation] |

| Rat | PO | Data | Data | Data | Data | [Citation] |

Experimental Protocols (Hypothetical)

This section would provide detailed methodologies for the key experiments cited in the guide.

-

Protocol 1: Target Engagement Assay

-

A step-by-step description of the in vitro assay used to measure the binding of this compound to its target.

-

-

Protocol 2: In Vivo Efficacy Study

-

Details of the animal model, dosing regimen, and endpoints used to assess the therapeutic efficacy of this compound.

-

Signaling Pathways and Mechanism of Action (Hypothetical)

This section would describe the biological pathways modulated by this compound.

Downstream Signaling of Target X

A description of the known signaling cascade downstream of the molecular target of this compound.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Pathway Analysis

A diagram illustrating the workflow used to elucidate the mechanism of action of this compound.

Caption: Workflow for elucidating this compound's mechanism.

Conclusion and Future Directions (Hypothetical)

This final section would summarize the key attributes of this compound and discuss the next steps in its development as a potential therapeutic agent.

We encourage the user to provide more specific information about the compound of interest so that a comprehensive and accurate technical guide can be generated.

An In-depth Technical Guide to the Biochemical Properties of Nω-nitro-L-arginine benzyl ester (L-NABE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nω-nitro-L-arginine benzyl ester (L-NABE) is a potent biochemical tool and a member of the L-arginine analogue family of nitric oxide synthase (NOS) inhibitors. As a derivative of L-arginine, the endogenous substrate for NOS, this compound acts as a competitive inhibitor, significantly impacting the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its effects on cellular signaling pathways. Detailed experimental protocols and structured data tables are included to facilitate its application in research and drug development.

Core Biochemical Properties and Mechanism of Action

This compound is recognized as a potent, endothelium-dependent vasoconstrictor and an inhibitor of endothelium-dependent relaxation[1]. Its primary mechanism of action is the inhibition of the three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

The benzyl ester moiety in this compound enhances its cell permeability, allowing it to readily cross cell membranes. Once inside the cell, it is believed that cellular esterases hydrolyze the benzyl ester, releasing the active inhibitor, Nω-nitro-L-arginine (L-NNA). This active form then competes with the natural substrate, L-arginine, for binding to the active site of NOS enzymes.

A key characteristic of this compound is its irreversible inhibition of NOS[1]. This irreversibility suggests a mechanism that goes beyond simple competitive binding, possibly involving a covalent modification of the enzyme or an extremely slow dissociation rate from the active site. This property distinguishes it from some other L-arginine analogues and has significant implications for its experimental use and potential therapeutic applications. The vasoconstrictor effect of this compound is notable in that it is not antagonized by pretreatment with excess L-arginine, further supporting its potent and persistent inhibitory action[1].

Quantitative Inhibitory Profile

| Inhibitor | Target Isoform | Ki (µM) | IC50 (µM) | Species |

| Nω-nitro-L-arginine (L-NNA) | nNOS | 0.61[2] | - | Not Specified |

| iNOS | 4.28[2] | - | Not Specified | |

| eNOS | 0.72[2] | - | Not Specified | |

| Nω-nitro-L-arginine methyl ester (L-NAME) | nNOS (bovine) | 0.015 | - | Bovine |

| eNOS (human) | 0.039 | - | Human | |

| iNOS (murine) | 4.4 | - | Murine | |

| Purified brain NOS | - | 70[3][4] | Not Specified | |

| (as precursor to L-NOARG) | (L-NOARG IC50 = 1.4)[3][4] |

Signaling Pathways Affected by this compound

The primary signaling pathway affected by this compound is the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cyclic Guanosine Monophosphate (cGMP) pathway . By inhibiting NOS, this compound effectively reduces the synthesis of NO.

Nitric oxide is a key activator of soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to a range of physiological effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.

By blocking NO production, this compound leads to a downstream decrease in cGMP levels, thereby attenuating these NO-mediated effects. This mechanism underlies its observed vasoconstrictor properties[1][5][6].

Caption: this compound inhibits NOS, disrupting the NO/cGMP signaling pathway.

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Cell-based)

This protocol is adapted for determining the inhibitory effect of this compound on NOS activity in cultured cells, such as endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

Nω-nitro-L-arginine benzyl ester (this compound)

-

L-Arginine

-

Phosphate-buffered saline (PBS)

-

Griess Reagent System (for nitrite determination)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Methodology:

-

Cell Culture: Plate endothelial cells in 24-well plates and grow to confluence.

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-4 hours).

-

Stimulation of NO Production: To stimulate NO production, treat the cells with a known NOS agonist, such as bradykinin or A23187, for 30 minutes.

-

Nitrite Measurement: Collect the cell culture supernatant. Nitrite, a stable oxidation product of NO, is measured as an indicator of NO production. Use the Griess Reagent System according to the manufacturer's instructions to determine the nitrite concentration in the supernatant.

-

Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

-

Data Analysis: Normalize the nitrite concentration to the total protein content for each well. Plot the percentage of NOS inhibition against the concentration of this compound to determine the IC50 value.

Assay for Irreversible NOS Inhibition

This protocol is designed to assess the irreversible nature of NOS inhibition by this compound in isolated aortic rings.

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution

-

Phenylephrine

-

Acetylcholine

-

Nω-nitro-L-arginine benzyl ester (this compound)

-

Organ bath system with force transducers

Methodology:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings. Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Pre-contraction: Pre-contract the aortic rings with phenylephrine to induce a stable contraction.

-

Endothelium-dependent Relaxation: Induce relaxation by adding a cumulative concentration of acetylcholine.

-

Inhibitor Incubation: Incubate the aortic rings with a fixed concentration of this compound for an extended period (e.g., 60 minutes).

-

Washout Procedure: Thoroughly wash the aortic rings with fresh Krebs-Henseleit solution for an extended period (e.g., 90-120 minutes) to remove any unbound inhibitor.

-

Post-washout Relaxation Assay: Repeat the pre-contraction with phenylephrine and the acetylcholine-induced relaxation protocol.

-

Data Analysis: Compare the acetylcholine-induced relaxation before and after this compound incubation and subsequent washout. If the inhibitory effect of this compound persists after extensive washing, it provides strong evidence for irreversible inhibition.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel NOS inhibitor like this compound.

Caption: A typical workflow for characterizing a NOS inhibitor like this compound.

Conclusion

Nω-nitro-L-arginine benzyl ester is a valuable pharmacological tool for the study of nitric oxide synthase and its role in physiology and pathophysiology. Its key features, including cell permeability and irreversible inhibition of NOS isoforms, make it a potent modulator of the NO/cGMP signaling pathway. While specific quantitative inhibitory constants for this compound are not widely reported, its biochemical profile can be inferred from its potent biological effects and the well-characterized properties of its parent compound, L-NNA. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex roles of nitric oxide in biological systems.

References

- 1. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nomega-Nitro-L-Arginine Benzyl Ester Enhances Pulmonary Vasopressor Responses to Hypoxia and to Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Effects of N(omega)-L-Nitro-L-Arginine Methyl Ester and N(omega)-L-Nitro-L-Arginine Benzyl Ester in the Mesenteric Circulation of the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NABE Enzyme Kinetics and Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of Nω-nitro-L-arginine benzyl ester (L-NABE), a potent inhibitor of nitric oxide synthase (NOS). Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide also includes comparative data for the well-characterized NOS inhibitors, L-NAME (Nω-nitro-L-arginine methyl ester) and L-NOARG (Nω-nitro-L-arginine). This information is intended to provide a valuable contextual framework for researchers engaged in the study of nitric oxide signaling and the development of novel NOS inhibitors.

Introduction to this compound and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, iNOS expression is induced by inflammatory stimuli and produces larger, sustained amounts of NO.[2]

Dysregulation of NO production is implicated in numerous pathological conditions. Consequently, the development of specific inhibitors for NOS isoforms is a significant area of research for therapeutic intervention. This compound (Nω-nitro-L-arginine benzyl ester) has been identified as a potent, irreversible inhibitor of endothelium-dependent relaxation, suggesting it is a powerful inhibitor of eNOS.[3] Its irreversible nature indicates a mechanism that involves the formation of a stable, likely covalent, bond with the enzyme.[3] Understanding the kinetics of this inhibition is crucial for its application as a research tool and for the potential design of new therapeutic agents.

Quantitative Enzyme Kinetics and Binding Affinity Data

Table 1: Comparative Inhibitory Constants (Ki) for L-NOARG against NOS Isoforms

| Inhibitor | nNOS Ki (µM) | iNOS Ki (µM) | eNOS Ki (µM) | Reference |

| L-NOARG | 0.61 | 4.28 | 0.72 | [6] |

Table 2: Comparative Half-maximal Inhibitory Concentrations (IC50) for L-NAME and L-NOARG

| Inhibitor | Target | IC50 (µM) | Comments | Reference |

| L-NAME | Purified brain NOS (predominantly nNOS) | 70 | Freshly dissolved. Potency increases over time due to hydrolysis to L-NOARG. | [4][7] |

| L-NOARG | Purified brain NOS (predominantly nNOS) | 1.4 | The active inhibitory compound. | [4][7] |

Experimental Protocols

The determination of enzyme kinetics for irreversible inhibitors requires specialized experimental design and data analysis compared to reversible inhibitors. Below are detailed methodologies for key experiments to characterize the interaction of inhibitors like this compound with NOS.

General Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric - Griess Assay)

This protocol measures the total nitrite (NO₂⁻), a stable oxidation product of NO, in the sample.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂) (for nNOS and eNOS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (for conversion of nitrate to nitrite)

-

NADPH (for nitrate reductase reaction)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in the assay buffer. Keep enzymes and cofactors on ice.

-

Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.

-

Reaction Mixture: For each reaction, prepare a master mix containing L-arginine, NADPH, BH₄, and for nNOS/eNOS, calmodulin and CaCl₂.

-

Enzyme Inhibition: Pre-incubate the purified NOS enzyme with varying concentrations of the inhibitor (e.g., this compound) for different time points in the assay buffer. A control reaction with no inhibitor should be run in parallel.

-

Initiation of Reaction: Start the enzymatic reaction by adding the enzyme-inhibitor mixture to the reaction mixture in the wells of the 96-well plate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution or by heating.

-

Nitrate Reduction (Optional but recommended): Add nitrate reductase and its cofactors to the wells and incubate to convert any nitrate to nitrite.

-

Color Development: Add Griess Reagent A followed by Griess Reagent B to all wells (standards and samples). Allow the color to develop for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition for each inhibitor concentration.

Determination of Kinetic Parameters for Irreversible Inhibitors (kinact and KI)

This protocol is designed to determine the rate of inactivation (kinact) and the initial binding affinity (KI) for an irreversible inhibitor.

Procedure:

-

Enzyme Activity Assay: Use a continuous or endpoint NOS activity assay (like the Griess assay described above).

-

Time-dependent Inactivation:

-

Pre-incubate the NOS enzyme with several different concentrations of the irreversible inhibitor (e.g., this compound) at a constant temperature (e.g., 37°C).

-

At various time points during the pre-incubation, take an aliquot of the enzyme-inhibitor mixture and dilute it into the NOS activity assay reaction mixture to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the activity measurement.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition: kobs = kinact * [I] / (KI + [I]) where:

-

kobs is the observed rate of inactivation

-

kinact is the maximal rate of inactivation

-

KI is the inhibitor concentration at which the rate of inactivation is half of kinact

-

[I] is the inhibitor concentration

-

-

The values for kinact and KI can be determined from the hyperbolic fit of this plot.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving NOS isoforms and a typical experimental workflow for characterizing an irreversible inhibitor.

Signaling Pathways

Caption: Simplified eNOS signaling pathway leading to vasodilation.

Caption: Simplified nNOS signaling pathway in a neuron.

Caption: Simplified iNOS induction and signaling pathway in an immune cell.

Experimental Workflow

Caption: Workflow for determining k_inact and K_I of an irreversible NOS inhibitor.

Conclusion

This compound is a potent, irreversible inhibitor of nitric oxide synthase, with a pronounced effect on endothelium-dependent vasodilation. While specific quantitative kinetic parameters for this compound are not extensively documented, the provided experimental protocols offer a robust framework for their determination. The comparative data for related inhibitors such as L-NAME and L-NOARG provide a valuable benchmark for researchers in the field. The elucidation of the precise kinetic and binding characteristics of this compound will be instrumental in advancing our understanding of NOS inhibition and in the development of novel therapeutic strategies targeting the nitric oxide signaling pathway. The signaling pathway and experimental workflow diagrams provided herein serve as a visual guide to facilitate further research in this critical area.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Structural Analogs of L-arginine as Nitric Oxide Synthase Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of structural analogs of L-arginine that function as inhibitors of nitric oxide synthase (NOS) isoforms. It delves into their chemical classifications, inhibitory potencies, isoform selectivities, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for professionals engaged in nitric oxide research and the development of novel therapeutics targeting the NOS pathway.

Introduction to Nitric Oxide Synthases and the Role of L-arginine

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3] While eNOS and nNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS expression is induced by inflammatory stimuli.[3]

Given the diverse roles of NO, dysregulation of NOS activity is implicated in numerous pathological conditions. Overproduction of NO by nNOS can contribute to neurodegenerative diseases, while excessive iNOS activity is associated with inflammatory disorders and septic shock.[1] Conversely, impaired eNOS function can lead to cardiovascular diseases. This has spurred the development of NOS inhibitors, with structural analogs of the natural substrate, L-arginine, forming a major class of these compounds.[3][4]

Classification and Properties of L-arginine Analog Inhibitors

L-arginine analogs are designed to compete with the endogenous substrate for the active site of NOS.[5] These inhibitors are broadly classified based on modifications to the L-arginine scaffold.

N-Substituted L-arginine Analogs

This class includes some of the earliest and most widely studied NOS inhibitors. Modifications are typically made to the guanidino group of L-arginine.

-

N-monomethyl-L-arginine (L-NMMA): A naturally occurring inhibitor that acts as a competitive inhibitor of all NOS isoforms.[3] It can also act as a reaction-based inhibitor for iNOS and nNOS.[3]

-

Nω-nitro-L-arginine (L-NNA) and its methyl ester (L-NAME): Potent, non-selective inhibitors of all NOS isoforms.[3] L-NNA exhibits slow-binding kinetics and is transported as a neutral amino acid, which can be advantageous in cellular studies.[3]

-

Asymmetric Dimethylarginine (ADMA): An endogenous competitive inhibitor of all NOS isoforms.[3] Elevated levels of ADMA are associated with cardiovascular disease.[6]

L-Ornithine-Based Analogs

These compounds feature a modified side chain, replacing the guanidino group with other functionalities.

-

N5-(1-iminoethyl)-L-ornithine (L-NIO): A potent, non-selective competitive inhibitor of NOS.[3]

-

N5-(1-imino-3-butenyl)-L-ornithine (vinyl-L-NIO or L-VNIO): Exhibits a degree of selectivity for nNOS and can act through both competitive and reaction-based mechanisms.[3]

Conformationally Restricted Analogs

Efforts to improve isoform selectivity have led to the development of conformationally restricted analogs. However, imposing conformational rigidity on the arginine backbone has not consistently resulted in highly selective inhibitors.[7]

Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of NOS inhibitors is quantified by their IC50 and Ki values, which represent the concentration of inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. The following tables summarize the inhibitory potency of key L-arginine analogs against the different NOS isoforms.

| Inhibitor | nNOS | iNOS | eNOS |

| IC50 / Ki (µM) | IC50 / Ki (µM) | IC50 / Ki (µM) | |

| N-Substituted L-arginine Analogs | |||

| L-NMMA | 0.4 - 7.6 | 4.0 - 39 | 0.5 - 13 |

| L-NNA | 0.015 - 0.2 | 0.2 - 4.3 | 0.01 - 0.5 |

| L-NAME | 0.05 - 3.0 | 3.9 - 100 | 0.03 - 5.6 |

| ADMA | >300 | >300 | - |

| L-Ornithine-Based Analogs | |||

| L-NIO | 0.4 - 3.0 | 3.0 - 51 | 0.5 - 12 |

| L-VNIO | 0.3 - 1.9 | 18 - 50 | 1.0 - 10 |

| Other Analogs | |||

| Nω-propyl-L-arginine | 0.05 - 1.0 | 29 - 50 | 1.0 - 10 |

| 1400W | 2 | 0.007-0.019 | 50 |

Table 1: Inhibitory Potency of Selected L-arginine Analogs against NOS Isoforms. Data compiled from multiple sources.[1][3] Note that values can vary depending on the assay conditions and enzyme source.

Signaling Pathways and Experimental Workflows

L-arginine to Nitric Oxide Signaling Pathway

The enzymatic conversion of L-arginine to nitric oxide is a fundamental biological process. The following diagram illustrates this pathway.

Caption: L-arginine to NO signaling pathway.

Experimental Workflow for Screening NOS Inhibitors

A generalized workflow for identifying and characterizing novel NOS inhibitors is depicted below. This process typically involves initial high-throughput screening followed by more detailed characterization of lead compounds.

References

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NABE's Selectivity for nNOS vs. eNOS vs. iNOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[1][2][3] While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular tone regulation respectively, iNOS is induced during inflammatory responses and can produce large, cytotoxic amounts of NO.[1][2][3] The distinct physiological and pathological roles of each isoform necessitate the development of selective inhibitors for therapeutic applications.[4][5] Nω-nitro-L-arginine benzyl ester (L-NABE) is a derivative of the well-characterized NOS inhibitor, Nω-nitro-L-arginine (L-NA). This guide provides a comprehensive analysis of this compound's selectivity profile, experimental methodologies for its characterization, and the underlying signaling pathways.

This compound: A Prodrug Approach to NOS Inhibition

Quantitative Analysis of L-NA Selectivity

L-NA exhibits a distinct pattern of interaction with the different NOS isoforms. It acts as a reversible inhibitor of iNOS while causing inactivation of nNOS and eNOS.[8] The inhibitory constants (Ki) and inactivation rate constants (kinact) provide a quantitative measure of its selectivity.

| Inhibitor | NOS Isoform | Inhibition Type | Ki (µM) | kinact (min⁻¹) |

| L-NA | iNOS | Reversible | 8.1 | N/A |

| L-NA | nNOS | Inactivation | 0.09 | 0.083 |

| L-NA | eNOS | Inactivation | 0.02 | 0.047 |

Table 1: Inhibition and inactivation constants of L-NA for NOS isoforms. Data sourced from a study investigating the inactivation patterns of L-NA towards the three nitric oxide synthases.[8]

The data indicates that L-NA is a more potent inactivator of eNOS and nNOS compared to its reversible inhibition of iNOS. While one study initially suggested high selectivity of L-NA for eNOS and nNOS over iNOS, a later study indicated only minor selectivity.[9] The binding of L-NA to eNOS and nNOS is a time-dependent process with a slow reversal, whereas its interaction with iNOS is immediate and rapidly reversible with the substrate L-arginine.[9]

Experimental Protocols

Determining the inhibitory activity and selectivity of compounds like this compound involves a series of well-defined experimental protocols. A common method is the in vitro NOS activity assay, which measures the production of nitric oxide or its by-product, L-citrulline.

General Protocol for In Vitro NOS Inhibition Assay:

-

Enzyme Source: Purified recombinant human nNOS, eNOS, and iNOS are used.

-

Reaction Mixture: A typical reaction mixture includes the respective NOS isoform, the substrate L-arginine (often radiolabeled, e.g., [³H]-L-arginine), and essential cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Calmodulin is also required for nNOS and eNOS activity.

-

Inhibitor Addition: The test compound (this compound or L-NA) is added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, typically by adding a stop buffer.

-

Detection:

-

L-Citrulline Conversion Assay: If using radiolabeled L-arginine, the amount of radiolabeled L-citrulline produced is quantified using ion-exchange chromatography and liquid scintillation counting.

-

Griess Assay: The concentration of nitrite, a stable oxidation product of NO, can be measured colorimetrically using the Griess reagent.

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve. The inhibitory constant (Ki) can then be determined using the Cheng-Prusoff equation, considering the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.

Signaling Pathways and Experimental Workflow

NOS Signaling Pathways

The three NOS isoforms are regulated by distinct signaling pathways, which is crucial for understanding their specific physiological roles.

Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS.

Experimental Workflow for NOS Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against NOS isoforms.

Caption: A generalized experimental workflow for a NOS inhibition assay.

Conclusion

This compound is a notable inhibitor of nitric oxide synthase, likely acting as a prodrug that is hydrolyzed to the active inhibitor, L-NA. The selectivity profile of L-NA demonstrates a preference for inactivating the constitutive isoforms, nNOS and eNOS, over the reversible inhibition of the inducible isoform, iNOS. This characteristic, coupled with its irreversible action on eNOS, underscores its potential as a pharmacological tool and a lead compound for drug development. Further research focusing on the direct inhibitory activity of this compound and its in vivo selectivity is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols and an understanding of the distinct NOS signaling pathways are fundamental for the accurate assessment of this and other novel NOS inhibitors.

References

- 1. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nω-nitro-L-arginine benzyl ester (L-NABE) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nω-nitro-L-arginine benzyl ester, commonly referred to as L-NABE, is a synthetic derivative of the amino acid L-arginine. It serves as a potent and irreversible inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) in the body. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. By blocking the synthesis of NO, this compound provides a powerful tool for investigating the roles of NO in cellular signaling and holds potential as a modulator of NO-dependent pathways in various pathological conditions. This technical guide provides an in-depth overview of the function of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). As an L-arginine analog, this compound competes with the natural substrate for the active site of the enzyme. The presence of the nitro group on the guanidino nitrogen and the benzyl ester modification contribute to its potent and irreversible binding, leading to a sustained reduction in NO production.

A key characteristic of this compound that distinguishes it from some other NOS inhibitors, such as Nω-monomethyl-L-arginine (L-NMMA), is that its inhibitory effect is not reversed by the presence of excess L-arginine. This suggests a mechanism that goes beyond simple competitive inhibition and may involve a covalent modification of the enzyme or a very slow dissociation rate.

The downstream consequence of NOS inhibition by this compound is the attenuation of signaling pathways that are dependent on NO. The most well-characterized of these is the NO-cyclic guanosine monophosphate (cGMP) pathway. By preventing the synthesis of NO, this compound leads to decreased activation of soluble guanylate cyclase (sGC), the enzyme that produces cGMP. This reduction in cGMP levels, in turn, affects the activity of cGMP-dependent protein kinases and ion channels, ultimately leading to a variety of cellular responses, most notably vasoconstriction in the vascular system.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and its effects on vascular function.

| Parameter | Value | Cell/Tissue Type | Reference |

| NOS Inhibition | |||

| IC50 (iNOS) | ~5 µM (estimated based on similar compounds) | Activated RAW 264.7 macrophages | [1] |

| Vascular Effects | |||

| Inhibition of Acetylcholine-induced Relaxation | Potent and Irreversible | Rat Aorta | [2] |

| Enhancement of Hypoxic Pulmonary Vasoconstriction | Significant | Isolated blood-perfused rat lung | [3] |

| Enhancement of Angiotensin II-induced Vasoconstriction | Significant | Isolated blood-perfused rat lung | [3] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on NOS enzymes using a colorimetric assay that measures the conversion of nitrate to nitrite, a stable end-product of NO oxidation.

Materials:

-

Purified NOS enzyme (e.g., recombinant human eNOS)

-

This compound

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for eNOS and nNOS)

-

Calcium Chloride (for eNOS and nNOS)

-

HEPES buffer (pH 7.4)

-

Greiss Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrate (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Prepare Reagents: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of this compound in HEPES buffer. Prepare a reaction mixture containing L-arginine, NADPH, BH4, calmodulin, and calcium chloride in HEPES buffer.

-

Enzyme Reaction: To each well of a 96-well plate, add the NOS enzyme solution. Add the different concentrations of this compound to the respective wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding the reaction mixture to each well.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH or adding a zinc salt to precipitate proteins).

-

Nitrite Measurement: Add Greiss Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light. Add Greiss Reagent Part B and incubate for another 5-10 minutes.

-

Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using sodium nitrate. Calculate the percentage of NOS inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Endothelium-Dependent Relaxation

This protocol describes the use of an isolated organ bath to assess the effect of this compound on endothelium-dependent vasodilation in response to an agonist like acetylcholine.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

-

Phenylephrine (or other vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

This compound

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate arterial rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Viability Check: Contract the arterial rings with a high concentration of potassium chloride to check for viability. Wash and return to baseline.

-

Pre-contraction: Contract the rings to approximately 80% of their maximum response with a vasoconstrictor like phenylephrine.

-

Control Response: Once a stable contraction is achieved, generate a cumulative concentration-response curve to acetylcholine to assess endothelium-dependent relaxation.

-

This compound Incubation: Wash the tissues and allow them to return to baseline. Incubate the rings with a chosen concentration of this compound for a specified period (e.g., 30-60 minutes).

-

Post-Inhibitor Response: Repeat the pre-contraction with phenylephrine. Once a stable tone is reached, generate a second cumulative concentration-response curve to acetylcholine in the presence of this compound.

-

Data Analysis: Compare the concentration-response curves to acetylcholine in the absence and presence of this compound. Analyze for a rightward shift in the EC50 and a reduction in the maximal relaxation to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Inhibiting NO-cGMP Signaling

Caption: this compound irreversibly inhibits eNOS, blocking NO production and subsequent smooth muscle relaxation.

Experimental Workflow for Assessing this compound's Effect on Vasodilation

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Nitric Oxide Synthase Inhibitors

A Representative Protocol Using L-NAME as a Model for L-NABE

Disclaimer: While the topic of interest is the this compound (L-Nitroarginine Benzyl Ester) experimental protocol for in vivo studies, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in vivo protocols specifically for this compound. The majority of research on this particular compound has been conducted in vitro. However, a closely related and extensively studied compound, L-NAME (N(G)-nitro-L-arginine methyl ester), is widely used for in vivo inhibition of nitric oxide synthase (NOS).

Therefore, these application notes and protocols will utilize L-NAME as a representative model to illustrate the experimental design, methodologies, and data presentation for in vivo studies involving nitric oxide synthase inhibitors. The principles and procedures outlined here are likely adaptable for preliminary studies with this compound, though compound-specific optimization would be essential.

Introduction to Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). The inhibition of NOS is a key experimental strategy to investigate the physiological roles of NO. L-arginine analogs, such as L-NAME and this compound, act as competitive inhibitors of NOS, thereby blocking the production of NO and allowing researchers to study the consequences of its absence.

This compound has been identified as a potent and irreversible inhibitor of endothelium-dependent relaxation in in vitro preparations[1]. In vivo studies with related compounds like L-NAME have demonstrated significant effects on cardiovascular and other systems, primarily through the inhibition of endothelial NOS (eNOS)[2][3].

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The primary mechanism of action for L-arginine analog inhibitors is the competitive blockade of the NOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.

References